4-Bromo-3,5-dimethylbenzoic acid
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Overview
Description
4-Bromo-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as alcohols, ethers, and esters, but nearly insoluble in water . This compound is known for its acidic properties and can react with bases to form corresponding salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethylbenzoic acid can be synthesized through the bromination of 3,5-dimethylbenzoic acid. The process involves the reaction of 3,5-dimethylbenzoic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include controlled temperature and reaction time to ensure the selective bromination at the 4-position of the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process includes the bromination of 3,5-dimethylbenzoic acid followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Scientific Research Applications
4-Bromo-3,5-dimethylbenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
3,5-Dimethylbenzoic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2,5-dimethylbenzoic Acid: Similar structure but with different substitution pattern, leading to distinct chemical properties.
4-Hydroxy-3,5-dimethylbenzoic Acid: Contains a hydroxyl group instead of a bromine atom, affecting its solubility and reactivity.
Uniqueness: 4-Bromo-3,5-dimethylbenzoic acid is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and properties that are valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-bromo-3,5-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEOADKQDIJJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-32-7 |
Source
|
Record name | 4-Bromo-3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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